1,1,3-trimethyl-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-2,3-dihydro-1H-inden-4-amine
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Overview
Description
1,1,3-trimethyl-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-2,3-dihydro-1H-inden-4-amine is a complex organic compound with a unique structure that includes an indene backbone, a nitroethenyl group, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-trimethyl-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-2,3-dihydro-1H-inden-4-amine typically involves multiple steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Nitroethenyl Group: The nitroethenyl group can be introduced via a nitration reaction, followed by a Wittig reaction to form the nitroethenyl moiety.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction, where a thiol reacts with an appropriate electrophile.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,3-trimethyl-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: This compound can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mechanism of Action
The mechanism of action of 1,1,3-trimethyl-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroethenyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The methylsulfanyl group can also participate in redox reactions, potentially modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine: Lacks the nitroethenyl and methylsulfanyl groups, making it less reactive.
1,1,3-trimethyl-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]-2,3-dihydro-1H-inden-4-amine: Similar structure but with different substituents, leading to different reactivity and applications.
Uniqueness
The presence of both the nitroethenyl and methylsulfanyl groups in this compound makes it unique compared to other similar compounds
Properties
IUPAC Name |
1,1,3-trimethyl-N-[(E)-1-methylsulfanyl-2-nitroethenyl]-2,3-dihydroinden-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-10-8-15(2,3)11-6-5-7-12(14(10)11)16-13(20-4)9-17(18)19/h5-7,9-10,16H,8H2,1-4H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVJJGSHPBUEIV-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=CC=C2)NC(=C[N+](=O)[O-])SC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C2=C1C(=CC=C2)N/C(=C\[N+](=O)[O-])/SC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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